molecular formula C15H21FN2O3 B8733304 Tert-butyl 2-(4-amino-3-fluorophenyl)morpholine-4-carboxylate

Tert-butyl 2-(4-amino-3-fluorophenyl)morpholine-4-carboxylate

Cat. No.: B8733304
M. Wt: 296.34 g/mol
InChI Key: OYYKIEPUXMXLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(4-amino-3-fluorophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H21FN2O3 and its molecular weight is 296.34 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H21FN2O3

Molecular Weight

296.34 g/mol

IUPAC Name

tert-butyl 2-(4-amino-3-fluorophenyl)morpholine-4-carboxylate

InChI

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-6-7-20-13(9-18)10-4-5-12(17)11(16)8-10/h4-5,8,13H,6-7,9,17H2,1-3H3

InChI Key

OYYKIEPUXMXLKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC(=C(C=C2)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (RS)-2-[4-(benzhydrylidene-amino)-3-fluoro-phenyl]-morpholine-4-carboxylic acid tert-butyl ester (2.21 g) in methanol (40 ml) was added ammonium formate (4.54 g). The reaction mixture was degassed by bubbling argon into the mixture for several minutes. 10% Palladium on activated charcoal (255 mg) was then added and the reaction mixture was stirred at 60° C. for 1 hour. The reaction mixture was then filtered through celite and the filtrate was poured into 1 M aq. NaOH and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel; gradient: 0% to 30% EtOAc in hexanes) to afford (RS)-2-(4-amino-3-fluoro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (1.42 g, 74%) as a white solid. MS (ISP): 319.2 ([M+Na]+), 297.3 ([M+H]+), 241.2 ([M+H—C4H8]+), 197.2 ([M+H—C4H8—CO2]+).
Name
(RS)-2-[4-(benzhydrylidene-amino)-3-fluoro-phenyl]-morpholine-4-carboxylic acid tert-butyl ester
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of tert-butyl (RS)-2-[4-(benzhydrylidene-amino)-3-fluoro-phenyl]-morpholine-4-carboxylic acid tert-butyl ester (2.21 g) in methanol (40 ml) was added ammonium formate (4.54 g). The reaction mixture was degassed by bubbling argon into the mixture for several minutes. 10% Palladium on activated charcoal (255 mg) was then added and the reaction mixture was stirred at 60° C. for 1 hour. The reaction mixture was then filtered through celite and the filtrate was poured into 1 M aq. NaOH and extracted twice with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated in vacuo. The residue was purified by flash column chromatography (silica gel; gradient: 0% to 30% EtOAc in hexanes) to afford (RS)-2-(4-amino-3-fluoro-phenyl)-morpholine-4-carboxylic acid tert-butyl ester (1.42 g, 74%) as a white solid. MS (ISP): 319.2 ([M+Na]+), 297.3 ([M+H]+), 241.2 ([M+H—C4H8]+), 197.2 ([M+H—C4H8—CO2]+).
Name
tert-butyl (RS)-2-[4-(benzhydrylidene-amino)-3-fluoro-phenyl]-morpholine-4-carboxylic acid tert-butyl ester
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
4.54 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

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